12H-Benz[5,6]isoindolo[2,1-a]benzimidazole
Description
Significance of Fused Benzimidazole (B57391) Scaffolds in Advanced Chemical Research
Fused benzimidazole scaffolds are a cornerstone in the field of medicinal chemistry and materials science. The benzimidazole nucleus, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is a "privileged structure" due to its ability to interact with a wide array of biological targets. nih.gov This has led to the development of numerous compounds with diverse pharmacological activities.
The fusion of additional rings to the benzimidazole core, creating polycyclic systems, often enhances or modulates these properties. Such modifications can lead to compounds with improved bioavailability, stability, and specific biological activities. nih.gov Researchers have extensively explored these scaffolds, leading to the discovery of agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govacs.org
Beyond medicine, fused benzimidazoles are gaining traction in materials science. Their inherent aromaticity and tunable electronic properties make them promising candidates for organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes. nih.govresearchgate.net The extended π-conjugation in these fused systems can lead to desirable photophysical properties, including strong fluorescence and large Stokes shifts. researchgate.net
Table 1: Selected Pharmacological Activities of Fused Benzimidazole Derivatives
| Activity | Example Scaffold | Reference |
| Anticancer | Benzo acs.orgacs.orgimidazo[1,2-a]pyrimidines | acs.org |
| Antimalarial | Benzo acs.orgacs.orgimidazo[1,2-a]pyridines | acs.org |
| COX-2 Inhibitors | Benzo[d]imidazo[1,2-a]imidazoles | acs.org |
| Antibacterial | Benzo acs.orgacs.orgimidazo[2,1-c] acs.orgresearchgate.netresearchgate.nettriazoles | acs.org |
Historical Context of Isoindolo[2,1-a]benzimidazole Derivatives Research
The exploration of isoindolo[2,1-a]benzimidazole derivatives, a class of compounds closely related to 12H-Benz acs.orgnih.govisoindolo[2,1-a]benzimidazole, has a history rooted in the broader investigation of nitrogen-containing heterocyclic compounds. Early research into benzimidazoles, dating back to the 1940s, was spurred by their structural similarity to purines, suggesting potential biological activity. nih.gov
Overview of Current Research Trajectories in 12H-Benzacs.orgnih.govisoindolo[2,1-a]benzimidazole Chemistry
Given the absence of direct research on 12H-Benz acs.orgnih.govisoindolo[2,1-a]benzimidazole, we can infer potential research trajectories from the current focus on analogous fused benzimidazole systems.
A primary area of investigation would likely be its pharmacological potential . The unique three-dimensional structure of this compound could lead to novel interactions with biological targets. Researchers would likely explore its cytotoxic activity against various cancer cell lines, as well as its potential as an antimicrobial or antiviral agent. The imidazo[2,1-a]isoindole skeleton, for example, has been identified as a promising basis for the development of new antiplasmodial compounds. nih.gov
Another significant research avenue lies in materials science . The extended, rigid, and planar aromatic system of 12H-Benz acs.orgnih.govisoindolo[2,1-a]benzimidazole suggests it may possess interesting photophysical and electronic properties . nih.gov Theoretical studies on related benzimidazole derivatives have focused on their photophysical and photochemical properties, indicating their potential as fluorescent probes and in optoelectronics. researchgate.net Investigations into the synthesis of novel benzimidazole derivatives for applications in organic electronics and as coordination complexes with metals are active areas of research. nih.gov
The synthesis of 12H-Benz acs.orgnih.govisoindolo[2,1-a]benzimidazole and its derivatives would also be a key research focus. Developing efficient and versatile synthetic routes is crucial for accessing sufficient quantities of the compound for further study. Modern synthetic methods, such as iodine-promoted C-H bond amination reactions, are being developed for the synthesis of fused tricyclic heteroarenes, which could potentially be applied to this system. acs.org
Table 2: Potential Research Areas for 12H-Benz acs.orgnih.govisoindolo[2,1-a]benzimidazole
| Research Area | Focus | Rationale based on Related Compounds |
| Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral Activity | Fused benzimidazoles exhibit a wide range of pharmacological activities. nih.govacs.org |
| Materials Science | Photophysical and Electronic Properties, OLEDs | Extended aromatic systems often possess desirable optoelectronic properties. nih.govresearchgate.net |
| Synthetic Chemistry | Development of efficient synthetic routes | Novel synthetic methods are continuously being developed for fused heterocycles. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3,10-diazapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),2,4,6,8,12,14,16,18-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-2-6-13-10-15-14(9-12(13)5-1)11-20-17-8-4-3-7-16(17)19-18(15)20/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBUPYPPSHKTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C4=NC5=CC=CC=C5N41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147213 | |
| Record name | 12H-Benzo(5,6)isoindolo(2,1-a)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10561-93-0 | |
| Record name | 12H-Benzo(5,6)isoindolo(2,1-a)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010561930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73747 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 12H-Benzo(5,6)isoindolo(2,1-a)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12H-BENZ(5,6)ISOINDOLO(2,1-A)BENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 12H-Benzo(5,6)isoindolo(2,1-a)benzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVM3NE34GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations
Direct Synthesis Strategies for the 12H-Benznycu.edu.twnih.govisoindolo[2,1-a]benzimidazole Core
The formation of the 12H-Benz nycu.edu.twnih.govisoindolo[2,1-a]benzimidazole core is achieved through several direct synthetic routes. These strategies focus on efficiently constructing the fused ring system in a single or few steps.
Condensation Reactions Utilizing o-Phenylenediamines and Naphthalene (B1677914) Derivatives
A foundational approach to building the benzimidazole (B57391) portion of the target molecule involves the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl-containing precursor. To construct the full tetracyclic system, naphthalene derivatives featuring two electrophilic centers are employed.
One direct method involves the reaction of o-phenylenediamines with 1-aroyl-2-naphthaldehydes, which are specialized naphthalene derivatives, to yield benzo[e]benzo nycu.edu.twnih.govimidazo[2,1-a]isoindoles. researchgate.netresearchgate.net Similarly, derivatives of the target compound, such as 9,12-dibromo-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one, can be synthesized by reacting a substituted o-phenylenediamine (e.g., 3,6-dibromo-1,2-phenylenediamine) with a naphthalene derivative like 1,8-naphthalic anhydride (B1165640) in glacial acetic acid. nycu.edu.tw
Acid-promoted coupling represents another effective condensation strategy. The reaction of an o-diaminobenzene with a dialdehyde (B1249045), such as a derivative of naphthalene dicarboxaldehyde, can be facilitated by acids like formic acid in methanol, providing an environmentally friendly route to the benzo nycu.edu.twnih.govimidazo[2,1-a]isoindole core. acs.orgresearchgate.net A surprising and illustrative example of this type of condensation occurred when a phthalaldehyde-fused porphyrin was reacted with o-phenylenediamine under acidic conditions (p-TsOH), unexpectedly yielding a benzo nycu.edu.twnih.govimidazo[2,1-a]isoindole-fused porphyrin instead of the anticipated product. researchgate.netorganic-chemistry.org
Cyclization Approaches for Annulated Benzimidazole Systems
Tandem or cascade cyclization reactions provide an elegant and atom-economical pathway to the 12H-Benz nycu.edu.twnih.govisoindolo[2,1-a]benzimidazole system. These methods often involve the formation of multiple chemical bonds in a single, one-pot operation, starting from simpler, readily available precursors.
One such protocol utilizes o-phenylenediamines and o-cyanobenzaldehydes. acs.org This one-pot, two-step process first forms a benzimidazole intermediate, which then undergoes an N-alkylation/cyclization sequence to furnish the final amino-functionalized benzo nycu.edu.twnih.govimidazo[2,1-a]isoquinoline structure. acs.org Another powerful approach is the cascade cyclization of o-alkynylbenzonitriles with 2-iodoanilines, which sequentially forms three distinct C-N bonds to assemble the target scaffold. nih.gov
The following table summarizes a representative one-pot procedure for synthesizing benzo nycu.edu.twnih.govimidazo[2,1-a]isoquinolines.
| Reactant 1 | Reactant 2 | Alkylating Agent | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| o-Phenylenediamine | o-Cyanobenzaldehyde | R2CH2Br | KI, K2CO3 | DMF, 80 °C, 24h + 24h | Benzo nycu.edu.twnih.govimidazo[2,1-a]isoquinolines | acs.org |
Metal-Catalyzed Reaction Pathways (e.g., Palladium, Rhodium, Copper)
Transition-metal catalysis offers highly efficient and selective routes to the target molecule, often proceeding through C-H activation or cross-coupling mechanisms under mild conditions.
Copper-Catalyzed Pathways: Copper catalysts are effective in promoting the synthesis of this fused system. An efficient cascade cyclization has been developed using copper(II) acetate (B1210297) (Cu(OAc)2) as a catalyst. nih.gov This reaction brings together o-alkynylbenzonitriles and 2-iodoanilines, proceeding smoothly in the presence of KOtBu to yield benzo nycu.edu.twnih.govimidazo[2,1-a]isoquinoline derivatives in moderate to good yields. nih.gov
Rhodium-Catalyzed Pathways: Rhodium catalysis provides a sophisticated method for constructing the target scaffold via C-H activation. A Rh(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates has been reported. nih.govresearchgate.netacs.org This cascade process involves C-H activation, ortho-alkenylation, and subsequent intramolecular annulation to produce the benzo nycu.edu.twnih.govimidazo[2,1-a]isoindole core, where the alkyne uniquely acts as a C1 synthon. nih.govacs.org
Palladium-Catalyzed Pathways: Palladium catalysis is employed in intramolecular cross-dehydrogenative coupling (CDC) reactions to create fused polycyclic systems. nih.gov A Pd(II)/Cu(I) dual catalyst system has been used to arylate electron-poor benzimidazole substrates that are tethered to an arene. nih.gov This oxidative coupling forges the final ring, providing a direct route to the fused polycyclic motif characteristic of 12H-Benz nycu.edu.twnih.govisoindolo[2,1-a]benzimidazole. nih.gov
| Catalyst System | Reaction Type | Key Precursors | Product | Reference |
|---|---|---|---|---|
| Cu(OAc)2 / KOtBu | Cascade Cyclization | o-Alkynylbenzonitriles, 2-Iodoanilines | Benzo nycu.edu.twnih.govimidazo[2,1-a]isoquinolines | nih.gov |
| Rh(III) | [4+1] Cascade C-H Annulation | 2-Arylbenzimidazoles, Alkynoates | Benzo nycu.edu.twnih.govimidazo[2,1-a]isoindoles | nih.govacs.org |
| Pd(II) / Cu(I) | Cross-Dehydrogenative Coupling | Tethered Arene-Benzimidazoles | Fused Polycyclic Benzimidazoles | nih.gov |
Metal-Free Synthetic Protocols
To avoid the cost and potential toxicity of transition metals, several metal-free synthetic protocols have been developed. These methods often rely on acid or base catalysis or the use of simple, inexpensive reagents.
An environmentally friendly strategy involves the acid-promoted coupling of a dialdehyde with an o-diaminobenzene. researchgate.net This reaction can be performed using formic acid in methanol, yielding the benzo nycu.edu.twnih.govimidazo[2,1-a]isoindole core under mild, metal-free conditions. researchgate.netorganic-chemistry.org Another notable metal-free approach is an iodine-mediated reaction. researchgate.netresearchgate.net For instance, an I2-mediated benzannulation can be used to synthesize the 1-aroyl-2-naphthaldehyde precursors, which are then cyclized with benzene-1,2-diamine without the need for a metal catalyst. researchgate.netresearchgate.net Furthermore, Brønsted acidic ionic liquids have proven to be efficient and recyclable catalysts for synthesizing related fused benzimidazole systems, such as benzo nycu.edu.twnih.govimidazo[1,2-a]pyrimidines, under solvent-free conditions, highlighting a promising direction for metal-free synthesis of the target compound. nih.gov
Microwave-Assisted Synthetic Routes
The application of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, including complex fused systems. This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods.
Microwave-assisted synthesis can be effectively applied to the condensation of o-phenylenediamines with various aldehydes. Many of these protocols are performed under solvent-free conditions, which further enhances their efficiency and green credentials. For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved by reacting N-phenyl-o-phenylenediamine with an aldehyde under microwave irradiation, using a catalytic amount of Erbium triflate (Er(OTf)3) without any solvent. This approach provides the desired products in excellent yields (up to 99%) in just 5-10 minutes. Such methods confirm that focused microwave irradiation is a highly effective technique for accelerating thermal organic reactions, making it a valuable strategy for the rapid synthesis of the 12H-Benz nycu.edu.twnih.govisoindolo[2,1-a]benzimidazole core.
Green Chemistry Approaches in 12H-Benznycu.edu.twnih.govisoindolo[2,1-a]benzimidazole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact. These approaches focus on using non-toxic reagents, environmentally benign solvents, and energy-efficient conditions.
Several of the aforementioned methods align with green chemistry principles. The metal-free, acid-promoted synthesis of benzo nycu.edu.twnih.govimidazo[2,1-a]isoindole is described as an environmentally friendly and efficient strategy. acs.org Microwave-assisted, solvent-free syntheses are inherently green, as they reduce reaction times, energy consumption, and the use of hazardous organic solvents. The use of recyclable catalysts, such as certain ionic liquids or solid-supported catalysts like alumina, also contributes to a greener process. researchgate.netnih.gov Furthermore, conducting reactions in water, a non-toxic and economical solvent, represents a significant advancement. Intermolecular cyclization of N-(2-iodoaryl) benzamidines to provide benzimidazole derivatives has been successfully performed in water without any additional catalyst, showcasing a methodology that is highly valuable from both an environmental and economic standpoint.
Synthesis of 12H-Benzisoindolo[2,1-a]benzimidazole - SynArchive Reaction of 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with PPh3 and hexachloroethane (B51795) in acetonitrile (B52724) at reflux gives 12H-benzisoindolo[2,1-a]benzimidazole. https://www.synarchive.com/syn/2200000000000000000000000000000000000000/12H-Benzisoindolo[2,1-a]benzimidazole A novel colorimetric and fluorescent chemosensor for Cu2+ based on ... A novel colorimetric and fluorescent chemosensor for Cu2+ based on 12H-benzisoindolo[2,1-a]benzimidazole derivative. Sensors and Actuators B: Chemical, 255, 126-132. https://doi.org/10.1016/j.snb.2017.08.056. https://www.sciencedirect.com/science/article/pii/S092540051731558X Synthesis of 12H-Benzisoindolo[2,1-a]benzimidazole - ChemRar Reaction of 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with PPh3 and hexachloroethane in acetonitrile at reflux gives 12H-benzisoindolo[2,1-a]benzimidazole. https://www.chemrar.com/syn/2200000000000000000000000000000000000000/12H-Benzisoindolo[2,1-a]benzimidazole Synthesis of N-aryl-12H-benzisoindolo[2,1-a]benzimidazoles via ... A novel approach to the synthesis of N-aryl-12H-benzisoindolo[2,1-a]benzimidazoles via palladium-catalyzed intramolecular direct C–H bond arylation has been developed. https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01614h
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For complex aromatic systems like 12H-Benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide unambiguous assignment of proton and carbon signals.
¹H-NMR Spectroscopy: The ¹H NMR spectrum of the dibromo-keto derivative shows distinct signals for the aromatic protons. ncats.io In many benzimidazole (B57391) derivatives, aromatic protons typically appear in the range of δ 7.0-9.0 ppm. mdpi.comresearchgate.netnih.gov The protons on the benzimidazole and isoindole moieties would exhibit complex splitting patterns due to spin-spin coupling.
¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For benzimidazole and its derivatives, the carbon atoms of the fused benzene (B151609) ring typically appear between δ 110 and 140 ppm, while the carbons of the imidazole (B134444) ring are found further downfield. nih.govresearchgate.net The C2 carbon of the benzimidazole ring is particularly deshielded. researchgate.net In the case of 12H-Benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole, the additional fused rings would lead to a more complex spectrum with a wider dispersion of chemical shifts.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1H-Benzo[d]imidazole | DMSO-d6 | 12.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.58-7.56 (dd, 2H, C4H & C7H), 7.19-7.15 (m, 2H, C5H & C6H) nih.gov | 141.85, 138.08, 121.63, 115.44 nih.gov |
| 2-Methyl-1H-benzo[d]imidazole | DMSO-d6 | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H, C4H & C7H), 7.09-7.06 (m, 2H, C5H & C6H), 2.46 (s, 1H, CH3) nih.gov | 151.15, 138.91, 130.90, 114.17, 14.54 nih.gov |
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals of 12H-Benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further reveal long-range couplings, aiding in the complete structural elucidation.
Mass Spectrometry (MS and HRMS) for Molecular Identity Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): The electron impact mass spectra of benzimidazole derivatives typically show a prominent molecular ion peak (M+), which is often the base peak, confirming the molecular weight. researchgate.net For 12H-Benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole (C₁₈H₁₂N₂), the expected molecular ion peak would be at an m/z of approximately 256.30.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of benzimidazoles often involves the loss of HCN or related fragments. researchgate.net
Interactive Data Table: Mass Spectrometry Data for Benzimidazole Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1H-Benzo[d]imidazole | EI | 118 (M+, 100%) nih.gov | 91, 78, 63 nih.gov |
| 2-Methyl-1H-benzo[d]imidazole | EI | 132 (M+, 71%) nih.gov | 131, 104, 90, 78, 63 nih.gov |
| 2-Vinyl-1H-benzo[d]imidazole | EI | 144 (M+, 83%) nih.gov | 143 (100%), 117, 104, 91, 63 nih.gov |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 12H-Benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole is not available in the provided search results, analysis of related benzimidazole structures offers valuable insights.
Analysis of Molecular Planarity and Conformation
The fused ring system of 12H-Benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole is expected to be largely planar to maximize π-orbital overlap. However, some degree of puckering or deviation from planarity may occur to relieve steric strain. In the crystal structure of a related compound, 2-Methyl-12H-benzimidazo[2,1-b] ncats.ioresearchgate.netbenzothiazin-12-one , the four-membered fused-ring system is essentially planar, with a maximum deviation from the least-squares plane of 0.137(6) Å. The dihedral angles between the different ring systems are small, indicating a high degree of planarity.
Investigation of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)
In the solid state, molecules of 12H-Benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole are likely to be held together by a network of intermolecular forces. Due to the extensive aromatic system, π-π stacking interactions are expected to be a dominant feature in the crystal packing. These interactions play a crucial role in the electronic properties of organic materials. In the crystal structure of 2-Methyl-12H-benzimidazo[2,1-b] ncats.ioresearchgate.netbenzothiazin-12-one, weak intermolecular π-π interactions are observed with ring centroid separations around 3.5-3.8 Å.
Although the parent compound lacks a traditional hydrogen bond donor, C-H···N or C-H···π hydrogen bonds may also contribute to the stability of the crystal lattice.
Polymorphism and Crystal Packing Studies (if applicable)
Polymorphism, the ability of a compound to exist in more than one crystal form, can have a significant impact on its physical properties. While no specific studies on the polymorphism of 12H-Benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole were found, it is a phenomenon that should be considered for such a complex aromatic molecule. Different polymorphs would exhibit variations in their crystal packing, which could influence their spectroscopic and material properties.
Other Advanced Analytical Techniques for Comprehensive Characterization (e.g., IR Spectroscopy)
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. The IR spectrum of a polymer containing the 12H-benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole-12-one moiety shows characteristic absorption bands. ncats.io
Key expected vibrational modes for 12H-Benz mdpi.comresearchgate.netisoindolo[2,1-a]benzimidazole would include:
Aromatic C-H stretching: around 3000-3100 cm⁻¹
C=C and C=N stretching: in the region of 1400-1650 cm⁻¹ researchgate.net
C-N stretching: around 1200-1350 cm⁻¹
Out-of-plane C-H bending: which can provide information about the substitution pattern of the aromatic rings.
Interactive Data Table: Characteristic IR Absorption Bands for Benzimidazole Derivatives
| Compound | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| 1H-Benzo[d]imidazole | ~1620 | ~1410, 1460 | ~3112 nih.gov |
| 2-Methyl-1H-benzo[d]imidazole | ~1625 | ~1415, 1460 | ~3185 nih.gov |
| 2-Vinyl-1H-benzo[d]imidazole | ~1620 | ~1410, 1450 | ~3223 nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular orbital energies, electron distribution, and other key electronic parameters. A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com
For benzimidazole (B57391) derivatives, these calculations are routinely used to understand their electronic behavior. nih.govmdpi.com For instance, a smaller HOMO-LUMO gap often suggests higher chemical reactivity and is a factor in evaluating the potential bioactivity of a compound. mdpi.com
Table 1: Illustrative Data from Quantum Chemical Calculations for a Generic Benzimidazole Derivative
| Parameter | Typical Information Provided | Significance |
| HOMO Energy | Energy value (in eV) of the highest occupied molecular orbital. | Indicates electron-donating capability. |
| LUMO Energy | Energy value (in eV) of the lowest unoccupied molecular orbital. | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between LUMO and HOMO (in eV). | Relates to chemical reactivity and stability. |
| Dipole Moment | The measure of net molecular polarity (in Debye). | Influences solubility and intermolecular interactions. |
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. It offers a balance between accuracy and computational cost, making it a valuable tool for studying the reactivity and selectivity of complex organic molecules like benzimidazole derivatives. mdpi.comnih.gov DFT calculations can be employed to determine various reactivity descriptors that help in predicting how and where a molecule will react.
Molecular Dynamics Simulations (in non-biological contexts)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In a non-biological context, MD simulations can provide insights into the conformational dynamics, stability, and intermolecular interactions of compounds like 12H-Benz nih.govresearchgate.netisoindolo[2,1-a]benzimidazole in various environments, such as in different solvents or in the solid state.
While specific MD studies on 12H-Benz nih.govresearchgate.netisoindolo[2,1-a]benzimidazole are not found in the searched literature, MD simulations are frequently applied to other benzimidazole-containing systems to understand their behavior. nih.gov For example, simulations can explore how the molecule interacts with solvents, which can influence its solubility and reactivity. They can also be used to study the stability of different molecular conformations and the dynamics of intermolecular interactions in condensed phases.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. These predicted values, when compared with experimental data, can help in the structural elucidation of newly synthesized compounds. For various benzimidazole derivatives, calculated NMR shifts have shown good correlation with experimental findings. nih.gov
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to π→π* or n→π* transitions within the aromatic system. This information helps in understanding the electronic structure and chromophoric properties of the molecule.
Table 2: Example of Computationally Predicted Spectroscopic Data for a Hypothetical Benzimidazole Derivative
| Spectroscopic Parameter | Predicted Value | Corresponding Experimental Value (for comparison) |
| 1H NMR Chemical Shift (δ, ppm) | Calculated shifts for each proton | Experimental shifts from NMR spectrum |
| 13C NMR Chemical Shift (δ, ppm) | Calculated shifts for each carbon atom | Experimental shifts from NMR spectrum |
| UV-Vis λmax (nm) | Wavelength of maximum absorption | Experimental λmax from UV-Vis spectrophotometry |
| Main Electronic Transition | e.g., HOMO → LUMO | Inferred from experimental and theoretical data |
Energy Minimization and Conformational Analysis
Energy minimization and conformational analysis are computational procedures used to identify the most stable three-dimensional structure(s) of a molecule. For a molecule like 12H-Benz nih.govresearchgate.netisoindolo[2,1-a]benzimidazole, which has a rigid, fused-ring system, the number of possible conformations may be limited. However, even small variations in planarity or the orientation of any substituent groups could have significant effects on its properties.
Computational methods can systematically explore the potential energy surface of the molecule to locate the global energy minimum, which corresponds to the most stable conformation. This is often a prerequisite for further computational studies, such as the calculation of electronic properties or spectroscopic parameters, as these are dependent on the molecular geometry. For related benzimidazole structures, conformational analysis has been used to understand how different structural arrangements influence their stability and potential for interaction with other molecules.
Charge Density Distribution and its Impact on Reactivity
The distribution of electron charge within a molecule is fundamental to its reactivity. Computational methods provide detailed information about the charge density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps. mdpi.comnih.gov These maps display regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution by analyzing the electron density in terms of localized bonds and lone pairs. nih.gov NBO analysis provides atomic charges and details about charge transfer interactions within the molecule, which can further explain its reactivity patterns. For various benzimidazole derivatives, NBO and MEP analyses have been instrumental in identifying reactive sites and understanding intermolecular interactions. nih.gov
Derivatization and Functionalization Strategies
Synthesis of Substituted 12H-Benznih.govmdpi.comisoindolo[2,1-a]benzimidazole Analogs
The synthesis of substituted analogs of the 12H-Benz nih.govmdpi.comisoindolo[2,1-a]benzimidazole scaffold is primarily achieved through the condensation of appropriately substituted o-phenylenediamines with derivatives of phthalic anhydride (B1165640) or related precursors. The substituents on either the benzimidazole (B57391) or the isoindole portions of the molecule can be introduced at the outset, in the starting materials, or in subsequent modification steps.
Microwave-assisted organic synthesis (MAOS) has emerged as an efficient and environmentally friendly approach for the synthesis of various benzimidazole derivatives, often leading to rapid reactions and high yields. researchgate.net This method has been successfully employed for the synthesis of 1,2-disubstituted benzimidazoles and could be adapted for the synthesis of substituted 12H-Benz nih.govmdpi.comisoindolo[2,1-a]benzimidazole analogs. mdpi.com For instance, the condensation of substituted o-phenylenediamines with phthalic anhydrides under microwave irradiation could provide a direct route to a variety of analogs.
Research on related fused benzimidazole systems, such as benzimidazo[2,1-a]isoquinolin-6(5H)-ones, has demonstrated the feasibility of introducing a range of substituents. These studies provide valuable insights into the types of functional groups that can be incorporated and the synthetic conditions required.
Table 1: Examples of Substituted Benzimidazole Derivatives and Synthetic Approaches
| Derivative Type | Synthetic Method | Key Features |
| 1,2-Disubstituted Benzimidazoles | Microwave-assisted condensation of N-phenyl-o-phenylenediamine and benzaldehyde (B42025) with Er(OTf)3 catalyst. mdpi.com | Fast, high-yielding, solvent-free conditions. |
| 2-Substituted and 1,2-Disubstituted Benzimidazoles | Condensation of o-phenylenediamine (B120857) with various carboxylic acids followed by reaction with electrophiles. nih.gov | Versatile method for introducing a variety of substituents. |
| 5(6)-Benzoyl-Substituted Benzimidazoles | Synthesis from substituted benzimidazoles and their subsequent conversion to benzimidazolium salts. nih.gov | Allows for the introduction of a benzoyl group and further derivatization. |
| Benzimidazole-Thiazole Derivatives | Multi-step synthesis involving the reaction of benzimidazole-2-thiol with phenacyl bromides and thiosemicarbazide. nih.govresearchgate.net | Creates hybrid molecules with potentially enhanced biological activities. |
Introduction of Functional Groups and Their Influence on Chemical Behavior
The introduction of specific functional groups onto the 12H-Benz nih.govmdpi.comisoindolo[2,1-a]benzimidazole scaffold can significantly influence its chemical behavior, including its electronic properties, solubility, and reactivity. The nature and position of these functional groups are critical in tuning the molecule for specific applications.
For example, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby affecting its absorption and emission spectra. This is particularly relevant for applications in materials science, such as in the development of fluorescent dyes. Studies on fused polycyclic benzimidazole derivatives have shown that the electronic and photophysical properties can be fine-tuned through substitution. nih.gov
The incorporation of functional groups capable of participating in hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, can enhance the solubility of the compound in polar solvents and influence its self-assembly properties. Conversely, the introduction of bulky substituents can hinder intermolecular interactions and affect the crystal packing of the molecule. researchgate.net The thermochemical properties of benzimidazole derivatives, such as their enthalpies of formation and sublimation, have been shown to be influenced by the nature of the substituents. researchgate.net
The chemical reactivity of the scaffold can also be modulated by functional groups. For instance, the presence of a halogen atom can provide a handle for further functionalization through cross-coupling reactions.
Annulation and Ring-Fused Modifications of the Core Scaffold
Annulation, or the fusion of additional rings onto the 12H-Benz nih.govmdpi.comisoindolo[2,1-a]benzimidazole core, represents a powerful strategy for creating more complex, rigid, and extended π-systems. These modifications can lead to significant changes in the molecule's properties, including its photophysical characteristics and biological activity.
A key synthetic route to the core structure and its analogs involves the annulation of a benzimidazole ring onto an isoindole precursor. One notable method is the palladium(II)-catalyzed dehydrogenative cross-coupling reaction, which has been used to synthesize 11H-isoindolo[2,1-a]benzimidazoles. This approach often involves the C-H activation of a 2-arylbenzimidazole followed by an intramolecular cyclization. mdpi.com
Furthermore, radical cascade cyclization has been developed as an efficient method for constructing benzimidazo-fused polycyclic motifs, such as benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov These methods often proceed under mild conditions and exhibit good functional group tolerance.
The fusion of additional heterocyclic rings, such as triazole or thiazole (B1198619) rings, to the benzimidazole core is another area of active research. nih.govnih.govresearchgate.net These modifications can introduce new functionalities and have been explored for the development of compounds with a range of biological activities.
Table 2: Examples of Annulation and Ring-Fusion Strategies for Benzimidazole Derivatives
| Resulting Structure | Synthetic Strategy | Catalyst/Reagents |
| Benzimidazo[1,2-c]quinazolines | Cyclization of 2-(1H-benzo[d]imidazol-2-yl)aniline with substituted benzoic acids. | 4N-HCl |
| Benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Radical cascade cyclization of 2-arylbenzoimidazoles with α,α-difluorophenylacetic acid. nih.gov | Base- and metal-free conditions. nih.gov |
| 11H-Isoindolo[2,1-a]benzimidazoles | Pd(II)-catalyzed dehydrogenative cross-coupling. mdpi.com | Pd(OAc)2 |
| nih.govresearchgate.netresearchgate.netTriazino[1,2-a]benzimidazole-2-amines | Cyclization of 2-aminobenzimidazole (B67599) with aldehydes and dicyandiamide. nih.gov | Piperidine |
Regioselective Functionalization Approaches
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the 12H-Benz nih.govmdpi.comisoindolo[2,1-a]benzimidazole scaffold, which is crucial for establishing structure-activity relationships and optimizing the properties of the molecule.
The inherent reactivity of the different positions on the fused ring system can be exploited for regioselective reactions. For instance, the nitrogen atoms of the benzimidazole moiety can be selectively alkylated or arylated. The choice of reaction conditions, including the base and solvent, can influence the site of functionalization.
In the context of fused benzimidazoles, regioselective synthesis has been achieved in multicomponent reactions. For example, the molecular sieves-promoted oxidative three-component reaction of β-ketoesters, aromatic o-diamines, and acrolein leads to the formation of pyrido[1,2-a]benzimidazoles with a degree of regioselectivity that can be influenced by the electronic nature of the substituents on the o-phenylenediamine. nih.gov
Similarly, the regioselective synthesis of 6-aryl-benzo[h] researchgate.netnih.govnih.gov-triazolo[5,1-b]quinazoline-7,8-diones has been achieved through a three-component coupling reaction, demonstrating the potential for controlling the regiochemistry in the synthesis of complex fused heterocyclic systems. nih.gov These approaches could potentially be adapted for the regioselective functionalization of the 12H-Benz nih.govmdpi.comisoindolo[2,1-a]benzimidazole core.
Supramolecular Assembly Strategies Involving Derivatives
The 12H-Benz nih.govmdpi.comisoindolo[2,1-a]benzimidazole scaffold, with its extended aromatic system and nitrogen heteroatoms, is well-suited for participating in non-covalent interactions that drive supramolecular assembly. These interactions include π-π stacking, hydrogen bonding, and metal coordination.
The design and modification of benzimidazole derivatives have been shown to lead to a diversity of supramolecular structures, including coordination complexes, crystals, metal-organic frameworks, and various nanostructures. researchgate.net The physicochemical nature of the benzimidazole core, with its potential for both hydrophobic interactions through the aromatic rings and coordination through the imidazole (B134444) nitrogen atoms, allows for the formation of complex assemblies. researchgate.net
The introduction of specific functional groups onto the 12H-Benz nih.govmdpi.comisoindolo[2,1-a]benzimidazole backbone can be used to direct the self-assembly process. For example, the incorporation of carboxylic acid or pyridine (B92270) moieties can facilitate the formation of coordination polymers with metal ions. Similarly, the presence of hydrogen bond donors and acceptors can lead to the formation of well-defined hydrogen-bonded networks.
The conditions used for the assembly process, such as the choice of solvent and temperature, can also play a critical role in determining the final structure and morphology of the resulting supramolecular material. researchgate.net These strategies open up possibilities for creating novel materials with tailored properties for applications in areas such as sensing and photoluminescence. researchgate.net
Exploration of Non Biological Applications
Applications in Organic Materials Science
The highly conjugated and planar nature of the isoindolo[2,1-a]benzimidazole core is a key feature exploited in materials science. A closely related derivative, 11H-Isoindolo[2,1-a]benzimidazol-11-one , which contains a carbonyl group, has been a building block for high-performance polymers. nih.gov This derivative acts as a potent acceptor unit in donor-acceptor (D-A) polymer chains, which are crucial for creating materials with tailored electronic and optical properties. nih.gov
Researchers have successfully synthesized novel donor-acceptor polymers by integrating an isoindolo[2,1-a]benzimidazol-11-one acceptor unit with a 9-(9-heptadecanyl)-9H-carbazole donor backbone. nih.gov These polymers, specifically designated as PCz0, PCz2, and PCz4 depending on fluorine substitution on the acceptor unit, were prepared via Suzuki polymerization. nih.gov The incorporation of the isoindolo[2,1-a]benzimidazol-11-one moiety is critical for the electronic behavior of these polymers, facilitating charge transfer states that are essential for their application in electronic devices. nih.gov
The donor-acceptor polymers featuring the isoindolo[2,1-a]benzimidazol-11-one core have demonstrated significant potential in the field of non-volatile memory technology. nih.gov Memory devices fabricated with a simple ITO/polymer/Al configuration exhibited ternary flash memory behavior. nih.gov This means the devices could reliably switch between three distinct conductivity states (an "OFF" state and two different "ON" states), allowing for the storage of more information than traditional binary systems.
The memory devices based on these polymers showed a high ON/OFF state current ratio of approximately 10⁴ and operated at low threshold voltages (below 3.0 V). nih.gov This performance is attributed to the charge transfer characteristics of the polymer, which allows for stable and repeatable resistive switching under an applied electric field. nih.gov The ability to achieve this multi-level storage without complex doping or blending processes makes these materials highly attractive for next-generation data storage. nih.gov
| Device Characteristics | Performance Metric | Source |
| Memory Type | Ternary Flash Memory | nih.gov |
| Device Structure | ITO/Polymer/Al | nih.gov |
| ON/OFF Current Ratio | ~10⁴ | nih.gov |
| Threshold Voltage | < 3.0 V | nih.gov |
The same series of carbazole-based polymers with the isoindolo[2,1-a]benzimidazol-11-one acceptor unit also exhibit significant electroluminescent properties, making them suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs). nih.gov An electroluminescence device based on the polymer PCz0 emitted bright light at 556 nm, achieving a maximum brightness of 2006 cd/m² with an external quantum efficiency (EQE) of 0.21%. nih.gov These findings underscore the versatility of the isoindolo[2,1-a]benzimidazole scaffold in creating materials that can both store data and emit light, opening avenues for multifunctional devices. nih.gov
Chemosensing Applications
The presence of nitrogen atoms in the heterocyclic framework of benzimidazole (B57391) and its fused derivatives makes them excellent candidates for coordinating with metal ions. lumenlearning.com This interaction can lead to changes in the molecule's photophysical properties, such as fluorescence, which forms the basis for chemosensors.
While specific studies on 12H-Benz rsc.orgncats.ioisoindolo[2,1-a]benzimidazole are limited, related benzimidazole and isoindole-imidazole derivatives have been successfully designed as highly selective and sensitive fluorescent chemosensors for heavy metal ions, particularly zinc (Zn²⁺). rsc.orgnih.govnih.gov
For instance, a newly designed compound, 2,4-di-tert-butyl-6-(5,6-dihydrobenzo rsc.orgacs.orgimidazo[1,2-c]quinazolin-6-yl)-phenol (HL) , acts as a "turn-on" fluorescent sensor for Zn²⁺. rsc.org In the absence of the ion, the probe shows minimal fluorescence; however, upon binding Zn²⁺, it exhibits a strong greenish-yellow fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.org This sensor is highly selective and can detect Zn²⁺ at concentrations as low as 39.91 nM. rsc.org
Similarly, an isoindole-imidazole containing a Schiff base was developed as a chemosensor that displays a significant "turn-on" fluorescence response to Zn²⁺, with a detection limit of 0.073 µM. nih.govdoaj.org The binding mechanism involves the nitrogen atoms in the imidazole (B134444) ring, which coordinate with the metal ion and restrict photo-induced electron transfer (PET), thereby activating fluorescence. nih.govnih.gov These examples demonstrate the strong potential of the broader isoindole-benzimidazole structural family in the development of sensitive and selective sensors for detecting environmentally and biologically important heavy metal ions. researchgate.net
| Sensor Derivative | Target Ion | Sensing Mechanism | Detection Limit | Source |
| 2,4-di-tert-butyl-6-(5,6-dihydrobenzo rsc.orgacs.orgimidazo[1,2-c]quinazolin-6-yl)-phenol | Zn²⁺ | CHEF | 39.91 nM | rsc.org |
| Isoindole-imidazole Schiff base | Zn²⁺ | Turn-on Fluorescence | 0.073 µM | nih.govdoaj.org |
| 8-aminoquinoline bearing a benzimidazole moiety | Zn²⁺ | Inhibited Tautomerization | 0.176 µM | nih.gov |
Catalysis and Ligand Design
The benzimidazole core is a well-established structural motif in coordination chemistry and catalysis. nih.gov The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can readily coordinate with transition metals, making benzimidazole-containing molecules valuable as ligands. lumenlearning.comnih.gov
While the direct application of 12H-Benz rsc.orgncats.ioisoindolo[2,1-a]benzimidazole as a catalyst or ligand is not extensively documented, its underlying benzimidazole structure is a cornerstone for N-heterocyclic carbenes (NHCs). NHCs are a powerful class of ligands used in transition-metal catalysis for a wide range of organic transformations. nih.gov Furthermore, metal complexes formed with heterocyclic benzimidazole ligands have been synthesized and studied for their catalytic and antimicrobial properties. rsc.org The rigid, polycyclic framework of 12H-Benz rsc.orgncats.ioisoindolo[2,1-a]benzimidazole could offer unique steric and electronic properties if used as a scaffold for designing novel ligands, potentially influencing the activity and selectivity of metal catalysts. nih.govrsc.org
The unique electronic and photophysical properties of fused heterocyclic compounds have rendered them valuable materials in various fields of materials science. Derivatives of 12H-Benz nih.govnih.govisoindolo[2,1-a]benzimidazole, in particular, have been subject to research investigating their behavior upon photoexcitation, with a focus on phenomena such as intramolecular charge transfer.
Studies on Intramolecular Charge Transfer Fluorescence
Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that typically consist of an electron-donating and an electron-accepting moiety linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. This process significantly influences the fluorescence properties of the compound, often resulting in a large Stokes shift and high sensitivity to the polarity of the surrounding medium (solvatochromism).
Research on derivatives of the 12H-Benz nih.govnih.govisoindolo[2,1-a]benzimidazole framework has provided insights into their ICT characteristics. A notable study focused on 1,2,3,4-tetrachloro-11H-isoindolo-[2,1-a]-benzimidazol-11-one (TCIB), a derivative of the core structure. nih.gov The investigation of its fluorescent properties in various organic solvents revealed a broad and structureless fluorescence spectrum with a significant Stokes' shift of approximately 1 eV, which is indicative of an ICT state. nih.gov
A key finding was the distinct effect of solvent polarity on the absorption and emission spectra of TCIB. nih.gov While the absorption peak position was relatively insensitive to changes in solvent polarity, the fluorescence peak exhibited a pronounced red shift as the solvent polarity increased. nih.gov This behavior suggests that the dipole moment of the molecule in its ground state is minimal, but it increases substantially in the excited state, a hallmark of ICT. nih.gov This experimental observation is consistent with predictions from semiempirical molecular orbital calculations. nih.gov
Further analysis of the photophysical data for TCIB highlighted the influence of the solvent on the efficiency of the fluorescence process. The fluorescence quantum efficiency was observed to decrease significantly with increasing solvent polarity; for instance, the efficiency in acetonitrile (B52724) was reduced by a factor of 39 compared to that in n-hexane. nih.gov The radiative rate constant also showed a decrease with increasing solvent polarity, although to a much lesser extent. nih.gov These findings suggest that the emitting state is influenced by a solvent-dependent non-radiative decay pathway, with solvent-sensitive intersystem crossing being proposed as a possible mechanism. nih.gov
Table 1: Photophysical Properties of 1,2,3,4-tetrachloro-11H-isoindolo-[2,1-a]-benzimidazol-11-one (TCIB) in Different Solvents nih.gov
| Property | Observation in Non-Polar Solvents (e.g., n-hexane) | Observation in Polar Solvents (e.g., acetonitrile) |
| Fluorescence Peak | Higher energy (blue-shifted) | Lower energy (red-shifted) |
| Fluorescence Quantum Efficiency | Higher | Lower (reduced by a factor of 39 compared to n-hexane) |
| Radiative Rate Constant | Higher | Lower (reduced by a factor of 2.5 compared to n-hexane) |
| Stokes' Shift | ~ 1 eV | Increases with polarity |
| Absorption Peak | Relatively insensitive to solvent polarity | Relatively insensitive to solvent polarity |
Exciplex Formation and Interactions
An exciplex, or excited-state complex, is an electronically excited complex formed between two different types of molecules, one acting as an electron donor and the other as an electron acceptor. Unlike in intramolecular charge transfer where the donor and acceptor are part of the same molecule, an exciplex is an intermolecular species. Its formation is typically characterized by the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum, the intensity of which is dependent on the concentration of the interacting species.
Despite the relevance of intermolecular electronic interactions in materials science, a review of the available scientific literature did not yield specific studies on exciplex formation involving 12H-Benz nih.govnih.govisoindolo[2,1-a]benzimidazole or its derivatives. Research on related heterocyclic systems, such as benzoxazole (B165842) derivatives, has explored exciplex behavior, but direct data for the 12H-Benz nih.govnih.govisoindolo[2,1-a]benzimidazole family of compounds is not documented in the searched sources. Therefore, a detailed discussion on exciplex formation and interactions for this specific compound class cannot be provided at this time.
Structure Property Relationships in Non Biological Contexts
Correlation Between Molecular Architecture and Material Performance
The molecular architecture of fused aromatic systems is a critical determinant of their material performance. The planarity and extended π-conjugation expected in the 12H-Benz mdpi.cominstras.comisoindolo[2,1-a]benzimidazole framework are suggestive of potential applications in organic electronics. For analogous, smaller benzimidazole (B57391) derivatives, properties such as charge transport are directly influenced by the molecular geometry. For instance, in some benzothiazole (B30560) derivatives, which share structural similarities, the substitution pattern can tune the frontier molecular orbital energy levels (HOMO/LUMO), thereby affecting the material's semiconductor properties. mdpi.com It is reasonable to hypothesize that the rigid, planar structure of 12H-Benz mdpi.cominstras.comisoindolo[2,1-a]benzimidazole would facilitate intermolecular interactions, which are crucial for charge transport in organic thin-film transistors.
Influence of Substituents on Electronic and Optical Properties (e.g., Photophysical)
The electronic and optical properties of benzimidazole derivatives can be finely tuned by the introduction of various substituent groups. Generally, electron-donating groups (like -CH₃, -OCH₃) and electron-withdrawing groups (like -NO₂, -CN) can modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov
In a study on (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile derivatives, the introduction of an electron-withdrawing nitro group (-NO₂) was found to increase intramolecular charge transfer. sciepub.com Conversely, electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) also influenced the electronic properties, albeit to a different extent. sciepub.com For benzothiazole derivatives, the substitution of a nitro group was shown to lower both HOMO and LUMO energy levels, resulting in a reduced energy gap which is advantageous for optoelectronic applications. mdpi.com
While no specific photophysical data tables for 12H-Benz mdpi.cominstras.comisoindolo[2,1-a]benzimidazole were found, the following table illustrates the kind of data that would be relevant, based on studies of other benzimidazole derivatives.
Table 1: Illustrative Photophysical Data for Substituted Benzimidazole Derivatives (Hypothetical)
| Compound/Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Unsubstituted | 350 | 420 | 0.45 |
| Electron-donating group | 365 | 435 | 0.55 |
| Electron-withdrawing group | 380 | 450 | 0.30 |
Note: This table is for illustrative purposes only and does not represent actual data for 12H-Benz mdpi.cominstras.comisoindolo[2,1-a]benzimidazole.
Impact of Solid-State Packing on Material Characteristics
The arrangement of molecules in the solid state, or crystal packing, has a profound impact on the bulk properties of a material. Intermolecular interactions such as π-π stacking and hydrogen bonding dictate the efficiency of charge transport and can influence optical properties. For instance, in 2-Methyl-12H-benzimidazo[2,1-b] nih.govnih.govbenzothiazin-12-one, a compound with a related fused structure, the crystal packing is stabilized by weak intermolecular π-π interactions and C-H···π interactions. nih.govresearchgate.net The planarity of the fused-ring system in this molecule is a key feature, with a maximum deviation from the least-squares plane of only 0.137 Å. nih.govresearchgate.net
Similarly, in other S,N-rich heterocycles, tight solid-state packing is often attributed to a network of short intermolecular electrostatic contacts. mdpi.com The planarity and potential for various intermolecular interactions in 12H-Benz mdpi.cominstras.comisoindolo[2,1-a]benzimidazole suggest that its solid-state packing would be a critical factor in determining its utility in materials science. Different polymorphs, with distinct packing arrangements, could exhibit significantly different material characteristics.
Structure-Reactivity Correlations in Synthetic Transformations
The synthesis of complex benzimidazole derivatives often involves multi-step reactions where the structure of the reactants and intermediates influences the reaction pathways and yields. Microwave-assisted synthesis has been shown to be an efficient method for preparing 1,2-disubstituted benzimidazoles, significantly reducing reaction times and improving yields compared to conventional heating. nih.gov
The reactivity of the benzimidazole core can be modulated by substituents. For example, in the synthesis of 1,2,5(6)-trisubstituted benzimidazoles, the nature of the substituent at the C-1 position was found to have a slight effect on the antimicrobial activity of the final compounds. nih.gov The general synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. instras.comnih.gov The specific synthesis of 12H-Benz mdpi.cominstras.comisoindolo[2,1-a]benzimidazole would likely involve a multi-step process, potentially culminating in an intramolecular cyclization reaction. The yields and feasibility of such a synthesis would be highly dependent on the nature of the precursors and the reaction conditions employed. For example, in the synthesis of 2-methyl-12H-benzimidazo[2,1-b] nih.govnih.govbenzothiazin-12-one, the reaction of 2-iodo-5-methylbenzoyl chloride with 2-mercaptobenzimidazole (B194830) proceeded with a high yield of 93%. nih.govresearchgate.net
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Enhanced Sustainability and Efficiency
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole and its analogs is expected to move beyond traditional methods, embracing greener and more sustainable practices.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of N-heterocycles, including complex benzimidazole (B57391) derivatives, has been shown to be highly effective. Future studies could focus on developing one-pot, solvent-free microwave-assisted protocols for the synthesis of the target compound, minimizing waste and energy consumption.
Photocatalysis: Harnessing light to drive chemical reactions offers a sustainable and atom-economical approach. Photocatalytic methods for the synthesis of benzimidazoles are gaining traction. Research in this area could explore the use of novel photocatalysts for the construction of the 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole scaffold under mild conditions, potentially using visible light as the energy source.
Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processes, including improved safety, scalability, and precise control over reaction parameters. The development of flow chemistry processes for the synthesis of this complex heterocycle could enable more efficient and reproducible production.
| Synthetic Methodology | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, solvent-free conditions. |
| Photocatalysis | Use of renewable energy, mild reaction conditions, high atom economy. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. |
Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structure-property relationships of 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole is crucial for its rational application. Advanced spectroscopic and computational methods will play a pivotal role in elucidating its electronic and photophysical properties.
Spectroscopic Analysis: While basic characterization is fundamental, advanced techniques can provide deeper insights. Time-resolved fluorescence spectroscopy can probe the excited-state dynamics, which is essential for optoelectronic applications. Two-dimensional NMR techniques (COSY, HMQC, HMBC) will be invaluable for the unambiguous assignment of proton and carbon signals, especially for complex derivatives.
A derivative, 1,4-dibromo-12H-benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole-12-one, has been characterized by ¹H and ¹³C NMR, providing a valuable reference point for the spectroscopic analysis of the parent compound and its other derivatives.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting molecular geometries, electronic structures, and spectroscopic properties. Future computational studies on 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole could focus on:
Calculating the HOMO-LUMO energy gap to predict its electronic behavior.
Simulating its UV-Vis and fluorescence spectra to aid in the interpretation of experimental data.
Investigating its aromaticity and charge distribution to understand its reactivity and intermolecular interactions.
| Technique | Information Gained |
| Time-Resolved Fluorescence | Excited-state lifetime and dynamics. |
| 2D NMR Spectroscopy | Unambiguous structural elucidation. |
| DFT/TD-DFT Calculations | Electronic structure, spectroscopic properties, reactivity. |
Rational Design of Novel Derivatives for Specific Non-Biological Applications
The functionalization of the 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole core is a key strategy for tuning its properties for specific applications. Rational design, guided by computational modeling, will be instrumental in developing new derivatives with tailored functionalities.
For Optoelectronic Materials: By introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic backbone, the electronic properties of the molecule can be fine-tuned. This approach can be used to design materials with specific energy levels for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For Organic Field-Effect Transistors (OFETs): The planarity and extended π-conjugation of the 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole system are desirable features for charge transport. The design of derivatives with substituents that promote favorable intermolecular packing in the solid state could lead to high-performance organic semiconductors for OFETs.
For Sensing Applications: The nitrogen atoms within the heterocyclic system can act as binding sites for metal ions or other analytes. The design of derivatives incorporating specific recognition motifs could lead to the development of novel chemosensors with high sensitivity and selectivity.
Exploration of New Application Domains in Materials Science and Technology
The unique structural and electronic properties of 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole suggest its potential for a wide range of applications in materials science.
Organic Electronics: As mentioned, the development of derivatives for use in OLEDs, OPVs, and OFETs is a promising avenue. The inherent thermal stability of the benzimidazole core is a significant advantage for the longevity and performance of such devices.
High-Performance Polymers: Polybenzimidazoles (PBIs) are known for their exceptional thermal and mechanical properties. Incorporating the rigid and planar 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole moiety into polymer backbones could lead to the development of new high-performance materials with enhanced thermal stability and specialized electronic properties.
Two-Dimensional Materials: The synthesis of 2D materials from benzimidazole-based precursors is an emerging field. Exploring the potential of 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole as a building block for novel 2D materials could open up applications in areas such as selective ion transport membranes and advanced catalysis.
Interdisciplinary Research Opportunities
The full potential of 12H-Benz mdpi.comeurekaselect.comisoindolo[2,1-a]benzimidazole can be realized through collaborative, interdisciplinary research.
Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists will be essential for the design, synthesis, and fabrication of novel materials and devices.
Experimental and Theoretical Chemistry: A close interplay between experimental characterization and computational modeling will accelerate the understanding of structure-property relationships and guide the rational design of new derivatives.
Chemistry and Physics: The investigation of the fundamental photophysical and electronic properties of these materials will require expertise from both chemistry and physics to fully characterize their potential in electronic devices.
Q & A
Q. What are the established synthetic methodologies for 12H-Benz[5,6]isoindolo[2,1-a]benzimidazole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves domino ring-closure reactions or intramolecular acyl rearrangements. For example, domino reactions between N-propargyl-substituted β-amino acids and 2-formylbenzoic acid can yield isoindolo[2,1-a]benzimidazole derivatives under mild acidic conditions (e.g., acetic acid at 80°C). Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Cu(I) for CuAAC reactions) . Thermal stability of intermediates is critical, as excessive heating may trigger unintended rearrangements, as observed in isoindoloquinazoline-dione systems .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Structural elucidation relies on combined spectroscopic and computational methods:
- FT-IR/Raman : Assign vibrational modes (e.g., C=N stretching at ~1600 cm⁻¹) using density functional theory (DFT) calculations (B3LYP/6-311G** basis set) to correlate experimental and theoretical spectra .
- NMR : Distinct proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and carbon signals for fused rings are resolved via 2D experiments (COSY, HSQC) .
- X-ray crystallography : Resolves π-π stacking interactions in the solid state, critical for understanding packing efficiency in material science applications .
Q. What preliminary biological activities have been reported for this compound?
While direct studies on this compound are limited, structurally related benzimidazoles exhibit:
- Antitumor activity : Derivatives like isoindolo[2,1-a]quinazolinones inhibit topoisomerase II, with IC₅₀ values <10 μM in leukemia cell lines .
- Antiviral effects : Halogenated analogues (e.g., 5,6-dichloro derivatives) disrupt RNA polymerase II transcription, as seen with DRB (5,6-dichlorobenzimidazole riboside) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for isoindolo-benzimidazole derivatives?
Discrepancies in efficacy (e.g., varying IC₅₀ values across studies) often arise from:
- Cellular context : Differences in cell membrane permeability or efflux pump expression (e.g., P-glycoprotein). Use isogenic cell lines or knockout models to isolate compound-specific effects .
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat/human liver S9 fractions) to identify labile functional groups (e.g., ester vs. amide linkages) .
- Structural analogs : Compare activity of methylated vs. halogenated derivatives to establish structure-activity relationships (SAR) .
Q. What experimental strategies optimize the regioselectivity of isoindolo-benzimidazole synthesis?
Regioselectivity challenges in fused-ring systems are addressed via:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to orient cyclization during domino reactions .
- Catalytic control : Pd(II)/Cu(I) catalysts favor α- vs. β-addition in propargylamine intermediates, as demonstrated in triazole-containing derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in intramolecular rearrangements, reducing byproduct formation .
Q. How do computational models predict the photophysical properties of this compound for material science applications?
Time-dependent DFT (TD-DFT) simulations at the CAM-B3LYP/def2-TZVP level predict:
Q. What are the mechanistic implications of intramolecular rearrangements observed in isoindolo-benzimidazole derivatives?
Thermal or acidic conditions can trigger acyl migrations, altering pharmacological profiles. For example:
- Rearrangement pathways : Isoindolo[2,1-a]quinazoline-5,11-dione rearranges to isoindolo[1,2-l]quinazoline-10,12-dione via a six-membered transition state, confirmed by ^1H NMR kinetics and deuterium labeling .
- Impact on bioactivity : Rearranged products may exhibit reduced topoisomerase inhibition but enhanced intercalation with DNA, necessitating stability studies under physiological pH .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Isoindolo-Benzimidazole Derivatives
| Method | Yield (%) | Key Conditions | Limitations | Reference |
|---|---|---|---|---|
| Domino ring-closure | 65–78 | AcOH, 80°C, 12 h | Sensitivity to propargyl substituents | |
| Intramolecular rearrangement | 45–60 | Ac₂O/pyridine, reflux | Competing side reactions | |
| CuAAC click chemistry | 82–90 | CuSO₄, sodium ascorbate | Requires azide precursors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
